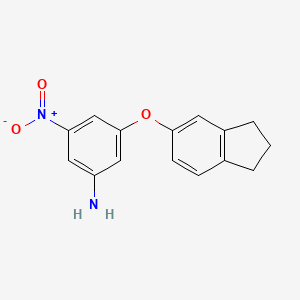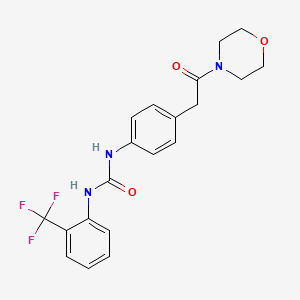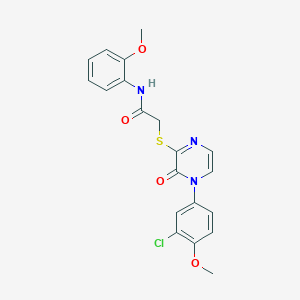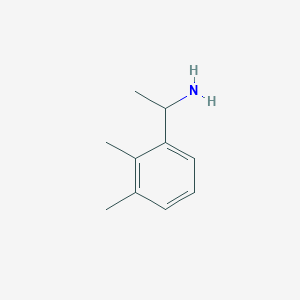
1-(2,3-Dimethylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Dimethylphenyl)ethan-1-amine” is an organic compound . It has a CAS number of 42291-01-0 . It is often used in various chemical reactions .
Synthesis Analysis
The synthesis of “1-(2,3-Dimethylphenyl)ethan-1-amine” can be achieved through transamination . In a study, transaminases capable of carrying out chiral selective transamination were screened, and ATA-025 was found to be the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dimethylphenyl)ethan-1-amine” is represented by the InChI code: 1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 . The molecular weight of the compound is 149.24 .Chemical Reactions Analysis
“1-(2,3-Dimethylphenyl)ethan-1-amine” can undergo various chemical reactions. For instance, it can be used in transamination reactions .Physical And Chemical Properties Analysis
“1-(2,3-Dimethylphenyl)ethan-1-amine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
In pharmacology, this compound has been explored for its potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a receptor involved in modulating neurotransmitter systems, and agonists for this receptor are considered promising therapeutic agents for psychiatric disorders.
Methods of Application
Researchers have utilized BRET-based cellular assays to test for TAAR1 agonism. The compound was synthesized and its efficacy was tested in vivo using animal models, such as the dopamine transporter knockout (DAT-KO) rat model .
Results
The compound demonstrated notable efficacy in reducing hyperlocomotion in DAT-KO rats, which is a symptom associated with disorders like schizophrenia. It showed an EC50 value of 4.0 nM, indicating potent activity .
Organic Synthesis
Application Summary
“1-(2,3-Dimethylphenyl)ethan-1-amine” is used in organic synthesis, particularly in chiral selective synthesis processes .
Methods of Application
Transaminase enzymes are employed to carry out chiral selective transamination, optimizing variables such as enzyme loading, substrate loading, temperature, and pH for maximum conversion and yield .
.
Material Science
Application Summary
In material science, the compound’s derivatives are investigated for their structural and functional properties in various materials .
Methods of Application
Synthetic strategies involve the reaction of the compound with other reagents to form novel materials, followed by characterization using techniques like molecular modeling .
Results
The synthesized materials are evaluated for their potential applications, such as in creating new types of sensors or coatings .
Analytical Chemistry
Application Summary
“1-(2,3-Dimethylphenyl)ethan-1-amine” is utilized in analytical chemistry for the separation of amine enantiomers .
Methods of Application
The compound is used as a derivative in gas-liquid chromatographic separation, often as N-trifluoroacetyl-L-prolylamide derivatives .
Results
This application allows for the precise separation and analysis of different enantiomers, which is crucial for quality control in pharmaceutical synthesis .
Biochemistry
Application Summary
In biochemistry, the compound serves as a building block for synthesizing various biologically active molecules .
Methods of Application
Biochemical synthesis involves the compound reacting with other biochemical reagents to form complex molecules, which are then characterized and studied for biological activity .
Results
The synthesized molecules contribute to understanding biochemical pathways and can lead to the development of new drugs .
Environmental Science
Application Summary
The environmental science application of “1-(2,3-Dimethylphenyl)ethan-1-amine” is less direct but involves studying its degradation products and their environmental impact .
Methods of Application
Environmental monitoring techniques are used to detect and quantify the presence of the compound and its derivatives in various environmental samples .
Results
Findings from such studies can inform environmental risk assessments and the development of strategies to mitigate potential negative impacts on ecosystems .
This analysis provides a detailed overview of the diverse applications of “1-(2,3-Dimethylphenyl)ethan-1-amine” in scientific research, highlighting its versatility and importance across different fields of study.
Neuropharmacology
Application Summary
This compound is studied for its effects on neurological disorders and as a potential treatment for conditions like Parkinson’s and Alzheimer’s disease due to its role in neurotransmitter modulation .
Methods of Application
The compound is tested in various in vitro and in vivo models, including transgenic mouse models that exhibit symptoms of these neurodegenerative diseases .
Results
Results have shown that derivatives of this compound can have neuroprotective effects and improve cognitive functions in affected models .
Catalysis
Application Summary
“1-(2,3-Dimethylphenyl)ethan-1-amine” is used as a ligand in catalytic reactions to synthesize chiral molecules, which are important in the development of pharmaceuticals .
Methods of Application
The compound is incorporated into transition metal complexes which are then used as catalysts in asymmetric synthesis reactions .
Results
These catalytic systems have been shown to increase reaction efficiency and selectivity for the desired chiral products .
Chemical Engineering
Application Summary
In chemical engineering, this compound is involved in process optimization studies for the large-scale synthesis of pharmaceuticals .
Medicinal Chemistry
Application Summary
The compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) used in different therapeutic areas .
Methods of Application
Medicinal chemists use this compound to build complex molecular structures through various organic reactions, such as alkylation, acylation, and cyclization .
Results
The APIs synthesized using this compound have shown efficacy in treating diseases, with some progressing to clinical trials .
Toxicology
Application Summary
Toxicological studies are conducted to understand the safety profile of “1-(2,3-Dimethylphenyl)ethan-1-amine” and its derivatives .
Methods of Application
Standard toxicological assays, including LD50 determination and chronic toxicity studies, are performed in animal models .
Results
These studies help in determining the safe dosage ranges and potential side effects of the compound when used in pharmaceuticals .
Agricultural Chemistry
Application Summary
This compound is explored for its use in developing new agrochemicals, such as pesticides and herbicides .
Methods of Application
The compound is modified to enhance its activity against specific agricultural pests or weeds, and field trials are conducted to assess its effectiveness .
Results
The results from these studies contribute to the creation of more effective and environmentally friendly agrochemicals .
These additional applications further illustrate the versatility of “1-(2,3-Dimethylphenyl)ethan-1-amine” in various scientific disciplines, showcasing its potential in advancing research and development in multiple fields.
Computational Chemistry
Application Summary
This compound is used in computational studies to model interactions with biological targets, aiding in the design of new drugs with improved efficacy and reduced side effects .
Methods of Application
Advanced computational methods like molecular docking and dynamics simulations are employed to predict the binding affinity and conformational changes upon interaction with target proteins .
Results
The simulations provide insights into the molecular basis of the compound’s activity, which is crucial for rational drug design .
Veterinary Medicine
Application Summary
In veterinary medicine, the compound is investigated for its therapeutic potential in treating disorders in animals, similar to its applications in human medicine .
Methods of Application
Clinical trials are conducted on animal subjects to assess the safety and efficacy of the compound in treating various conditions .
Results
Promising results have been obtained in improving the health and well-being of animals, leading to potential new veterinary medicines .
Food Chemistry
Application Summary
“1-(2,3-Dimethylphenyl)ethan-1-amine” is studied for its use in food chemistry, particularly in the synthesis of food additives and flavoring agents .
Methods of Application
The compound is used as a precursor in synthetic pathways to create compounds that enhance the taste and aroma of food products .
Results
Developed additives are tested for their sensory properties and safety, contributing to the variety and quality of food available .
Forensic Science
Application Summary
Forensic scientists utilize this compound in toxicological analyses to detect the use of illicit substances .
Methods of Application
Chromatographic and mass spectrometric techniques are used to identify and quantify the compound in biological samples .
Results
The accurate detection of this compound aids in legal investigations and the understanding of substance abuse patterns .
Nanotechnology
Application Summary
The compound’s derivatives are explored for their potential in creating nanomaterials with unique properties for various applications .
Methods of Application
Nanoparticles are synthesized using the compound, and their properties are characterized using techniques like TEM, SEM, and XRD .
Results
Nanomaterials developed from this compound show promise in areas such as drug delivery, imaging, and electronics .
Cosmetics Chemistry
Application Summary
“1-(2,3-Dimethylphenyl)ethan-1-amine” is researched for its application in cosmetics, particularly in the development of new skincare products .
Methods of Application
The compound is incorporated into formulations and tested for its effects on skin cells and tissues .
Results
Studies indicate potential benefits in skin health, leading to the innovation of new cosmetic products .
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVLFXVTXOVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/no-structure.png)
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2989332.png)
![1-(Chloromethyl)-3-(2,6-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2989333.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfinyl]-1-ethanone](/img/structure/B2989335.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2989336.png)
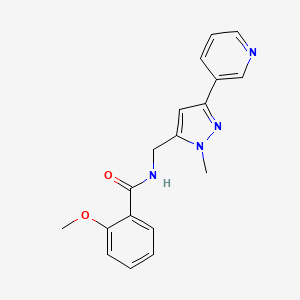
![3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2989338.png)
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2989339.png)
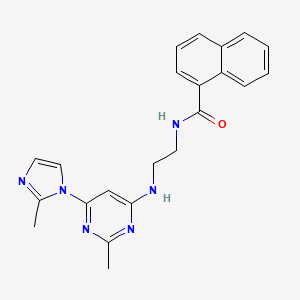
![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)
